Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-(propan-2-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-4-17-13(16)12(15-9(2)3)10-5-7-11(14)8-6-10/h5-9,12,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOANJXXAAASEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate typically involves the following steps:
Starting Materials: 4-bromobenzaldehyde, isopropylamine, and ethyl bromoacetate.
Step 1: Formation of Schiff base by reacting 4-bromobenzaldehyde with isopropylamine under reflux conditions.
Step 2: Reduction of the Schiff base to form the corresponding amine.
Step 3: Alkylation of the amine with ethyl bromoacetate to form the final product.
Industrial Production Methods
Industrial production methods might involve similar steps but on a larger scale with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical drugs.
Industry: Applications in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting cellular pathways. The bromophenyl group could play a role in binding to target proteins, while the ester group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
Physicochemical Properties
Notes:
- The amino group in the target compound reduces LogP compared to non-polar analogues .
Biological Activity
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, emphasizing its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H18BrNO2
- Molecular Weight : 300.19 g/mol
- CAS Number : 1218613-28-5
The presence of the bromine atom in the phenyl ring is believed to enhance the compound's biological activity, particularly its antimicrobial effect.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. The synthetic route typically includes:
- Formation of the Amine : The reaction of isopropylamine with ethyl bromoacetate.
- Bromination : Introduction of the bromine atom into the phenyl ring.
- Final Esterification : Condensation of the amine and carboxylic acid derivatives to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:
- Minimum Inhibitory Concentration (MIC) values for common bacterial strains:
- Escherichia coli: MIC = 32 µg/mL
- Staphylococcus aureus: MIC = 16 µg/mL
- Pseudomonas aeruginosa: MIC = 64 µg/mL
The presence of the bromine atom enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
Cytotoxicity
In vitro studies assessing cytotoxicity on human cell lines reveal that:
- The compound shows selective cytotoxicity with a CC50 (concentration causing 50% cytotoxicity) value of approximately 25 µM against cancer cell lines such as HeLa and MCF-7.
- No significant cytotoxic effects were observed on normal human fibroblast cells at concentrations up to 100 µM, suggesting a favorable therapeutic index.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated various derivatives of bromophenyl compounds for their antimicrobial properties. This compound was highlighted for its potent activity against multidrug-resistant strains of bacteria . -
Cytotoxicity Assessment :
A comprehensive cytotoxicity profile was developed using multiple cancer cell lines. The findings indicated that while the compound effectively inhibited cancer cell proliferation, it maintained lower toxicity levels in non-cancerous cells . -
Antimycobacterial Activity :
The compound was also screened for antitubercular activity, showing promising results against Mycobacterium tuberculosis, with an IC50 (half-maximal inhibitory concentration) value significantly lower than many known antitubercular agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a common route involves reacting ethyl 2-(4-bromophenyl)-2-(dimethyl(oxo)-sulfaneylidene)acetate with amines in the presence of a phosphoric acid catalyst, followed by purification via column chromatography (e.g., 1:4 EtOAc/Hexanes) . To optimize purity, ensure anhydrous conditions, use high-purity starting materials, and employ gradient elution during chromatography. Monitoring reaction progress via TLC or LCMS is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the 4-bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the propan-2-ylamino moiety (δ ~1.2 ppm for CH(CH₃)₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 329.06 for C₁₃H₁₇BrNO₂⁺) .
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; store at 2–8°C in airtight containers. Refer to SDS guidelines for brominated compounds, as improper handling may release toxic HBr fumes .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Methodological Answer : Asymmetric induction is achieved using chiral catalysts. For instance, enantioselective cross-dehydrogenative coupling (CDC) with recoverable chiral amines (e.g., (S)-2-((4-bromophenyl)amino)-2-((R)-2-oxocyclohexyl)acetate) in ethanol-assisted mechanochemical reactions yields >90% enantiomeric excess (ee). Optimize solvent polarity and catalyst loading (e.g., 5 mol%) .
Q. How do crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : X-ray crystallography (e.g., monoclinic P21/n space group, a = 11.656 Å) confirms the spatial arrangement of the 4-bromophenyl and propan-2-ylamino groups. Discrepancies in bond angles (e.g., C-Br vs. C-N distances) are resolved via Hirshfeld surface analysis and R-factor refinement (<0.05) .
Q. What strategies mitigate low yields in LiBH4-mediated reductions during synthesis?
- Methodological Answer : Low yields in LiBH4/THF reductions (e.g., converting esters to alcohols) arise from moisture sensitivity. Pre-dry solvents (molecular sieves), use stoichiometric excess (1.2–1.5 equiv), and maintain temperatures at 0°C during reagent addition. Post-reaction quenching with aqueous NH4Cl improves isolation .
Q. How can computational modeling predict the biological activity of derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
